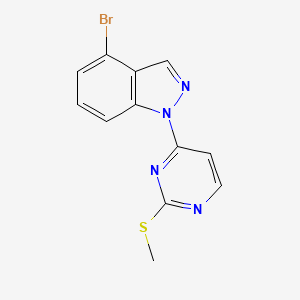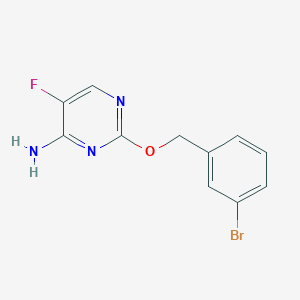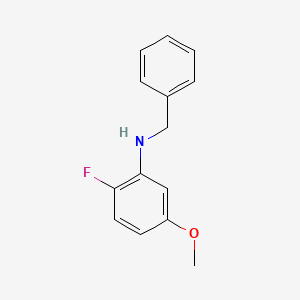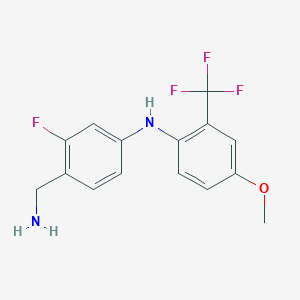
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide is an organic compound belonging to the amide class. It is characterized by the presence of a benzyl group, an isopropyl group, and a propenamide moiety. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide can be synthesized through the reaction of benzylamine and isopropylamine with acryloyl chloride. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. Continuous flow reactors may be used to ensure efficient mixing and heat management. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Benzyl carboxylic acid and isopropyl carboxylic acid.
Reduction: Benzylamine and isopropylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and isopropyl groups contribute to the compound’s binding affinity and specificity. The propenamide moiety can undergo various transformations, influencing the compound’s biological activity and stability.
Comparison with Similar Compounds
Similar Compounds
N-isopropylacrylamide: Similar in structure but lacks the benzyl group.
N-benzylacrylamide: Similar but lacks the isopropyl group.
N-phenyl-N-isopropyl-2-propenamide: Similar but has a phenyl group instead of a benzyl group.
Uniqueness
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide is unique due to the presence of both benzyl and isopropyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-benzyl-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-13(15)14(11(2)3)10-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3 |
InChI Key |
HYCVODLXIVNNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2-Aminoethyl)-4-[3-(phenoxy)propyl]piperazine](/img/structure/B8271967.png)







